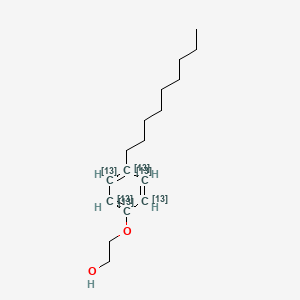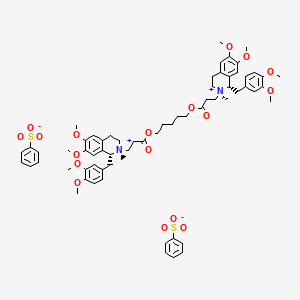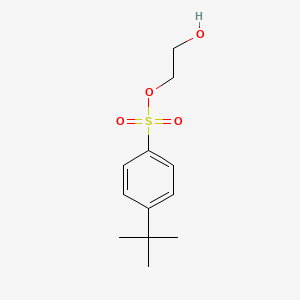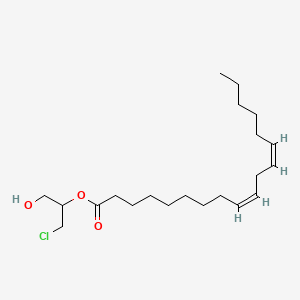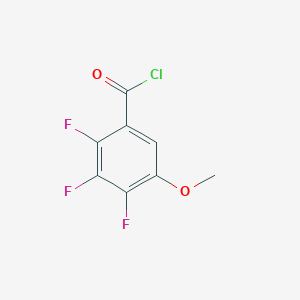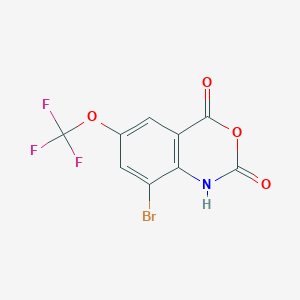![molecular formula C8H12ClNO2 B13439627 (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate](/img/structure/B13439627.png)
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-Azabicyclo[222]octan-3-carbonochloridate is a bicyclic compound that features a nitrogen atom within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Azabicyclo[22One common method involves the enantioselective construction of the azabicyclo scaffold using stereoselective reactions . Another approach includes the use of palladium-catalyzed reactions to introduce functional groups onto the bicyclic structure .
Industrial Production Methods
Industrial production methods for (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate often rely on scalable synthetic routes that can be performed under mild conditions. These methods may include the use of catalytic systems and continuous flow reactors to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents like sodium borohydride, and catalysts like palladium .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce halogenated or alkylated products.
Wissenschaftliche Forschungsanwendungen
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a scaffold for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-1-Azabicyclo[2.2.2]octan-3-ol: This compound is structurally similar but contains a hydroxyl group instead of a carbonochloridate group.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure but shares similar nitrogen-containing features.
Uniqueness
(3S)-1-Azabicyclo[2.2.2]octan-3-carbonochloridate is unique due to its specific functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C8H12ClNO2 |
|---|---|
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] carbonochloridate |
InChI |
InChI=1S/C8H12ClNO2/c9-8(11)12-7-5-10-3-1-6(7)2-4-10/h6-7H,1-5H2/t7-/m1/s1 |
InChI-Schlüssel |
WGNZRZSJIVMRBU-SSDOTTSWSA-N |
Isomerische SMILES |
C1CN2CCC1[C@@H](C2)OC(=O)Cl |
Kanonische SMILES |
C1CN2CCC1C(C2)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




